molecular formula C60H117N4O17P B15598327 Dspe-peg8-azide

Dspe-peg8-azide

Katalognummer: B15598327
Molekulargewicht: 1197.6 g/mol
InChI-Schlüssel: CZUMZZOAYKEZGF-ODEQYEIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dspe-peg8-azide is a useful research compound. Its molecular formula is C60H117N4O17P and its molecular weight is 1197.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C60H117N4O17P

Molekulargewicht

1197.6 g/mol

IUPAC-Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C60H117N4O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)78-55-57(81-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)56-80-82(68,69)79-40-36-62-58(65)35-38-70-41-43-72-45-47-74-49-51-76-53-54-77-52-50-75-48-46-73-44-42-71-39-37-63-64-61/h57H,3-56H2,1-2H3,(H,62,65)(H,68,69)/t57-/m1/s1

InChI-Schlüssel

CZUMZZOAYKEZGF-ODEQYEIHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG8-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DSPE-PEG8-azide

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-8] (this compound) is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the field of drug delivery and bioconjugation. Its unique amphiphilic structure, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units terminating in a reactive azide (B81097) (-N3) group, enables the formulation of advanced drug delivery systems such as liposomes and micelles. The DSPE portion facilitates the stable incorporation of the molecule into lipid bilayers, while the PEG linker provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time in the bloodstream.[1][2] The terminal azide group is a versatile chemical handle for "click chemistry" reactions, allowing for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the surface of nanoparticles.[3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle formulation and bioconjugation.

PropertyValueReference
Molecular Formula C60H117N4O17P[3]
Molecular Weight 1197.6 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)
Purity Typically >95%
Storage Conditions -20°C for long-term storage

Formulation of this compound based Nanoparticles

This compound is a key component in the formation of liposomes and micelles for drug delivery. The following sections provide detailed protocols for the preparation of these nanoparticles.

Liposome (B1194612) Formulation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and other lipid components (e.g., a structural phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired properties of the liposomes.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

Table of Representative Liposome Formulation Data:

Lipid Composition (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)Reference
DSPC:Cholesterol:DSPE-PEG2000 (55:40:5)88 - 102< 0.2Negative
GGLG:Cholesterol:PEG-DSPE:M-PEG-Glu2C18 (5:5:0.03:0.03)~190N/A-27.02

Note: Data for similar DSPE-PEG formulations are provided as representative examples.

Micelle Formulation

This compound can self-assemble into micelles in an aqueous environment.

Experimental Protocol:

  • Direct Dissolution Method:

    • Dissolve this compound in an aqueous buffer (e.g., PBS, pH 7.4) at a concentration above its critical micelle concentration (CMC).

    • Gently agitate the solution to facilitate micelle formation.

  • Characterization:

    • Characterize the micelles for their size, PDI, and zeta potential using DLS.

    • Determine the CMC using a fluorescence-based assay with a probe like pyrene.

Bioconjugation via Click Chemistry

The terminal azide group of this compound allows for its conjugation to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".

Experimental Protocol for CuAAC Reaction:

  • Preparation of Reactants:

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., a targeting peptide or a fluorescent dye) in a suitable solvent.

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate. A ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) catalyst.

  • Conjugation Reaction:

    • To the this compound-containing liposome or micelle suspension, add the alkyne-functionalized molecule.

    • Add the copper(I) catalyst solution to initiate the click reaction.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

  • Purification and Characterization:

    • Remove the unreacted molecules and the copper catalyst by a suitable purification method, such as dialysis or size exclusion chromatography.

    • Confirm the successful conjugation using techniques like fluorescence spectroscopy (if a fluorescent dye was used) or by observing a change in the surface charge (zeta potential).

Experimental Workflows and Cellular Interactions

Targeted Drug Delivery Workflow

The following diagram illustrates a typical experimental workflow for the development of a targeted drug delivery system using this compound.

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization cluster_2 Characterization cluster_3 In Vitro Evaluation A Lipid Film Hydration (this compound, Lipids, Drug) B Extrusion A->B C Click Chemistry (Alkyne-Targeting Ligand) B->C D Size, PDI, Zeta Potential (DLS) C->D E Morphology (TEM) C->E F Drug Encapsulation Efficiency C->F G Cellular Uptake Studies F->G H Cytotoxicity Assays G->H G Targeted Liposome Targeted Liposome Receptor Receptor Targeted Liposome->Receptor Binding Cell Membrane Cell Membrane Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Receptor->Clathrin-mediated Endocytosis Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis Receptor->Caveolae-mediated Endocytosis Endosome Endosome Clathrin-mediated Endocytosis->Endosome Caveolae-mediated Endocytosis->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug Release Drug Release Endosome->Drug Release Lysosome->Drug Release G DOX-Liposome DOX-Liposome Cellular Uptake Cellular Uptake DOX-Liposome->Cellular Uptake Drug Release Drug Release Cellular Uptake->Drug Release DNA Intercalation DNA Intercalation Drug Release->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Drug Release->Topoisomerase II Inhibition ROS Generation ROS Generation Drug Release->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

References

A Comprehensive Technical Guide to the Synthesis of DSPE-PEG8-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed protocol for the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)8] (DSPE-PEG8-azide). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly for the construction of targeted nanoparticles and liposomes via "click chemistry." This guide outlines the synthetic route, purification methods, and characterization of this compound, presenting quantitative data in accessible tables and visualizing workflows with clear diagrams.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available DSPE-PEG8-hydroxyl (DSPE-PEG8-OH). The hydroxyl group is first activated by converting it into a good leaving group, typically a mesylate (methanesulfonyl) ester. Subsequently, the mesylate group is displaced by an azide (B81097) nucleophile to yield the final product. This method is reliable and generally proceeds with high efficiency.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
DSPE-PEG8-OH≥95%Avanti Polar Lipids
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-Aldrich
Triethylamine (B128534) (TEA)≥99.5%Sigma-Aldrich
Sodium azide (NaN3)≥99.5%Sigma-Aldrich
Dichloromethane (B109758) (DCM), anhydrous≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.0%Sigma-Aldrich
Sodium sulfate (B86663) (Na2SO4), anhydrousACS reagentFisher Scientific
Silica (B1680970) gel60 Å, 230-400 meshSigma-Aldrich
Solvents for chromatography (e.g., Chloroform (B151607), Methanol)HPLC gradeFisher Scientific
Step 1: Mesylation of DSPE-PEG8-OH

This step converts the terminal hydroxyl group of DSPE-PEG8-OH into a mesylate ester, which is an excellent leaving group for the subsequent azidation reaction.

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE-PEG8-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform/methanol (B129727), 9:1 v/v).

  • Upon completion, quench the reaction by adding a small amount of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude DSPE-PEG8-mesylate (DSPE-PEG8-OMs).

Quantitative Parameters for Mesylation:

ParameterValue
DSPE-PEG8-OH:TEA:MsCl (molar ratio)1 : 1.5 : 1.2
Reaction Temperature0 °C to Room Temperature
Reaction Time4 - 6 hours
SolventAnhydrous Dichloromethane
Step 2: Azidation of DSPE-PEG8-OMs

In this step, the mesylate group of DSPE-PEG8-OMs is displaced by an azide ion to form the final product, this compound.

Procedure:

  • Dissolve the crude DSPE-PEG8-OMs (1 equivalent) from the previous step in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC (chloroform/methanol, 9:1 v/v).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting material and byproducts.

  • Further purify the product by column chromatography.

Quantitative Parameters for Azidation:

ParameterValue
DSPE-PEG8-OMs:NaN3 (molar ratio)1 : 3-5
Reaction Temperature60 - 70 °C
Reaction Time12 - 24 hours
SolventAnhydrous DMF
Purification of this compound

Purification of the final product is crucial to remove any unreacted reagents and byproducts. Column chromatography is a common and effective method.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., chloroform).

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of chloroform and methanol. A typical gradient starts with 100% chloroform and gradually increases the methanol concentration to 10-15%.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Typical Column Chromatography Parameters:

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseChloroform/Methanol Gradient (e.g., 100:0 to 85:15 v/v)
MonitoringThin-Layer Chromatography (TLC)

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Results
¹H NMR Appearance of a characteristic peak for the methylene (B1212753) protons adjacent to the azide group (typically around 3.4 ppm). Disappearance of the mesyl group protons (around 3.0 ppm) from the intermediate.
FT-IR A strong, sharp absorption band characteristic of the azide (N3) stretching vibration, typically appearing around 2100 cm⁻¹.
Mass Spectrometry (e.g., ESI-MS) The molecular weight of the product should correspond to the calculated mass of this compound.
Purity (HPLC) A single major peak indicating high purity (typically >95%).

Visualizing the Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical transformation involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Mesylation cluster_intermediate Intermediate cluster_step2 Step 2: Azidation cluster_purification Purification cluster_product Final Product Start DSPE-PEG8-OH Mesylation Dissolve in DCM Add TEA and MsCl React at 0°C to RT Start->Mesylation 1 eq. Intermediate DSPE-PEG8-OMs Mesylation->Intermediate Crude Product Azidation Dissolve in DMF Add NaN3 React at 60-70°C Intermediate->Azidation 1 eq. Purification Precipitation in Ether Silica Gel Column Chromatography Azidation->Purification Crude Product Product This compound Purification->Product >95% Purity Chemical_Pathway Reactant DSPE-PEG8-OH Intermediate DSPE-PEG8-OMs Reactant->Intermediate MsCl, TEA DCM Product DSPE-PEG8-N3 Intermediate->Product NaN3 DMF

DSPE-PEG8-Azide for Nanoparticle Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-8] (DSPE-PEG8-azide) is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the rational design of advanced nanoparticle-based drug delivery systems. Its unique amphiphilic architecture, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer functionalized with a terminal azide (B81097) group, enables the formulation of long-circulating, stable, and surface-modifiable nanoparticles. The azide moiety serves as a versatile chemical handle for the covalent attachment of targeting ligands, imaging agents, and other functional molecules via "click chemistry," facilitating the development of highly specific and effective nanomedicines. This technical guide provides a comprehensive overview of the properties of this compound, detailed protocols for nanoparticle formulation and characterization, and insights into its application in targeted drug delivery, with a focus on modulating key cellular signaling pathways.

Introduction to this compound

This compound is a phospholipid-PEG conjugate that self-assembles in aqueous media to form or stabilize nanoparticle structures such as liposomes and micelles[1][2]. The DSPE component, a saturated phospholipid, provides a stable hydrophobic anchor that integrates into the lipid bilayer of liposomes or forms the core of micelles[3]. The PEG8 spacer is a hydrophilic polymer chain that confers "stealth" properties to the nanoparticles, reducing opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream[3][4].

The terminal azide group is the key functional component for surface modification. It allows for highly efficient and specific covalent conjugation with molecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are bioorthogonal, proceeding with high yield under mild, aqueous conditions, making them ideal for conjugating sensitive biological molecules.

Physicochemical Properties and Characterization

The physicochemical properties of this compound and the resulting nanoparticles are critical determinants of their in vitro and in vivo performance. Careful characterization is essential to ensure batch-to-batch consistency and to predict the therapeutic efficacy and safety of the formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight ~1197.6 g/mol
Formula C60H117N4O17P
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, DMF
Storage -20°C

Table 2: Characterization of this compound Containing Nanoparticles

ParameterTypical RangeMethod(s)Reference(s)
Particle Size (Hydrodynamic Diameter) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVLaser Doppler Velocimetry
Drug Encapsulation Efficiency (%) 25 - 90%HPLC, UV-Vis Spectroscopy
Drug Loading Content (%) 1 - 10%HPLC, UV-Vis Spectroscopy
Ligand Conjugation Efficiency (%) 20 - 50%Spectrophotometry, HPLC

Experimental Protocols

Nanoparticle Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating this compound.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (if applicable)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

Protocol:

  • Dissolve the primary lipid, cholesterol, and this compound in the desired molar ratio in chloroform in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to size reduction. This is typically achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication.

Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction ideal for conjugating targeting ligands to pre-formed nanoparticles.

Materials:

  • This compound containing nanoparticles

  • DBCO (dibenzocyclooctyne)-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare a suspension of the this compound nanoparticles in the reaction buffer.

  • Dissolve the DBCO-functionalized targeting ligand in the same buffer.

  • Add the targeting ligand solution to the nanoparticle suspension at a desired molar ratio (e.g., 1:1 to 10:1 ligand to this compound).

  • Allow the reaction to proceed at room temperature for 4-24 hours with gentle mixing.

  • Remove the unreacted targeting ligand by a suitable purification method, such as size exclusion chromatography or dialysis.

  • Characterize the functionalized nanoparticles for size, zeta potential, and ligand conjugation efficiency.

Visualization of Workflows and Pathways

Experimental Workflow for Targeted Nanoparticle Formulation

The following diagram illustrates the key steps involved in the preparation and functionalization of targeted nanoparticles using this compound.

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization (SPAAC) a Lipid Dissolution (Primary Lipid, Cholesterol, this compound) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration (Aqueous Buffer) b->c d Size Reduction (Extrusion/Sonication) c->d e Pre-formed Nanoparticles (with this compound) d->e Formulated Nanoparticles f Addition of DBCO-Ligand e->f g Click Chemistry Reaction f->g h Purification (Size Exclusion/Dialysis) g->h i Characterization (DLS, Zeta, HPLC) h->i Targeted Nanoparticles

Workflow for targeted nanoparticle synthesis.
Targeting the PI3K/Akt/mTOR Signaling Pathway

Nanoparticles functionalized with targeting ligands via this compound can be designed to deliver therapeutic agents that modulate specific cellular signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates how a targeted nanoparticle could interfere with this pathway.

G Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation NP Targeted Nanoparticle (Drug-Loaded) NP->Receptor Binding & Internalization Inhibitor Pathway Inhibitor (e.g., Akt inhibitor) NP->Inhibitor Drug Release Inhibitor->Akt Inhibition

Targeting the PI3K/Akt/mTOR pathway.

In this model, a nanoparticle decorated with a ligand (e.g., an anti-EGFR antibody fragment) binds to the growth factor receptor on a cancer cell. Following internalization, the nanoparticle releases its therapeutic payload, which can be an inhibitor of a key downstream signaling molecule like Akt, thereby blocking the pro-survival signals and inducing apoptosis or inhibiting proliferation.

Conclusion

This compound is a powerful and versatile tool for the formulation of advanced, targeted nanoparticles. Its well-defined structure allows for the creation of stable, long-circulating drug carriers with surfaces that can be precisely engineered for specific biological targets. The use of click chemistry for ligand attachment provides a robust and efficient method for developing sophisticated nanomedicines. As our understanding of disease-specific signaling pathways grows, the ability to design nanoparticles that can selectively modulate these pathways holds immense promise for the future of personalized medicine. This guide provides a foundational understanding and practical protocols for researchers and developers to harness the potential of this compound in their work.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG8-Azide in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-8] (DSPE-PEG8-azide) in the development of targeted drug delivery systems. This versatile phospholipid-PEG conjugate is a cornerstone in the formulation of stealth liposomes and other nanoparticles, enabling the attachment of targeting moieties through highly efficient and specific "click chemistry" reactions.

Introduction to this compound

This compound is a heterobifunctional lipid derivative that combines the structural properties of the phospholipid DSPE with the hydrophilic and biocompatible characteristics of an 8-unit polyethylene (B3416737) glycol (PEG) chain. The terminal azide (B81097) (N₃) group is the key functional component, serving as a chemical handle for bioorthogonal conjugation reactions.[1][2]

Key Properties and Functions:

  • Amphiphilic Nature: The DSPE anchor embeds within the lipid bilayer of nanoparticles, while the hydrophilic PEG chain extends into the aqueous environment.[3][4]

  • "Stealth" Characteristics: The PEG linker creates a hydrophilic shield on the nanoparticle surface, which helps to reduce opsonization by plasma proteins and subsequent uptake by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times in the bloodstream, increasing the probability of reaching the target tissue.[4]

  • Bioorthogonal Conjugation: The azide group facilitates covalent attachment of targeting ligands (e.g., peptides, antibodies, small molecules) that contain a corresponding alkyne or strained cyclooctyne (B158145) group via click chemistry. This allows for precise control over the surface functionalization of drug carriers.

Applications in Targeted Drug Delivery

The primary application of this compound is in the surface modification of liposomes and other nanoparticles to achieve active targeting. By conjugating a ligand that specifically binds to receptors overexpressed on diseased cells, the therapeutic payload can be preferentially delivered to the site of action, thereby enhancing efficacy and reducing off-target toxicity.

A prominent example is the use of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides to target integrin αvβ3, which is often overexpressed on the surface of cancer cells and angiogenic endothelial cells.

Quantitative Data Summary

The following tables summarize typical quantitative data for the formulation and characterization of targeted liposomes incorporating DSPE-PEG derivatives.

Table 1: Formulation Parameters of cRGD-Targeted Cationic Liposomes for shRNA Delivery

ComponentMolar Ratio (%)
DOTAP50
Cholesterol42
DMG-PEG2k2
DSPE-PEG2k-cRGD6

Table 2: Physicochemical Characterization of cRGD-Targeted Lipoplexes

ParameterValue
Average Particle Size (nm)150 ± 1.02
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)+19.8 ± 0.249
Encapsulation Efficiency (%)up to 96

Table 3: Characterization of Doxorubicin-Loaded Liposomes with Surface Modification

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Doxorubicin (B1662922) Liposomes (F5)101.70 ± 14.04< 0.2+5.63 ± 0.4692.8
Doxorubicin Liposomes (F8)98.7 ± 13.25< 0.2+7.94 ± 0.3294.1
MMP-2 Cleavable Cationic Liposomes~100 - 170< 0.2-10.2 to +17.6Not Specified

Experimental Protocols

Protocol 1: Formulation of Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes using the well-established thin-film hydration method.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, this compound)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids in the appropriate molar ratios in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform lipid film should form on the inner surface of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the liposome (B1194612) suspension through the extruder 11-21 times.

Protocol 2: Drug Loading (Doxorubicin using Ammonium (B1175870) Sulfate (B86663) Gradient)

This protocol details an active loading method for the chemotherapeutic drug doxorubicin.

Materials:

  • Pre-formed liposomes hydrated with 250 mM ammonium sulfate solution

  • Doxorubicin hydrochloride solution

  • HEPES buffered saline (HBS), pH 7.4

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Removal of External Ammonium Sulfate: Exchange the external buffer of the liposome suspension from ammonium sulfate solution to HBS using a size exclusion chromatography column.

  • Drug Incubation: Add the doxorubicin solution to the liposome suspension at a desired drug-to-lipid ratio.

  • Incubation: Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours to facilitate the active loading of doxorubicin into the liposomes.

  • Purification: Remove unencapsulated doxorubicin by passing the suspension through a new size exclusion chromatography column.

Protocol 3: Ligand Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an alkyne-modified targeting ligand to the this compound on the liposome surface.

Materials:

  • This compound containing liposomes

  • Alkyne-functionalized targeting ligand (e.g., Alkyne-cRGD)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the chelating ligand.

  • Reaction Mixture: In a reaction vessel, combine the this compound liposomes with the alkyne-functionalized targeting ligand in the desired molar ratio.

  • Catalyst Addition: Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution.

  • Initiation of Reaction: Initiate the click reaction by adding the sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove the excess reactants and catalyst by dialysis or size exclusion chromatography.

Protocol 4: Characterization of Targeted Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in an appropriate buffer. Place the sample in the DLS instrument and allow it to equilibrate. The instrument will measure the fluctuations in scattered light to determine the hydrodynamic diameter and PDI.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposome suspension in a low ionic strength buffer. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.

3. Encapsulation Efficiency (EE) and Drug Loading Content (LC):

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using size exclusion chromatography or a similar method.

    • Quantify the amount of free drug in the collected fractions.

    • Disrupt the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

Visualizations

Experimental Workflow

G cluster_0 Liposome Formulation cluster_1 Drug Loading cluster_2 Ligand Conjugation cluster_3 Characterization Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Hydration Hydration Thin-Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Buffer Exchange Buffer Exchange Extrusion->Buffer Exchange Active Loading Drug Incubation Drug Incubation Buffer Exchange->Drug Incubation Purification_DL Purification_DL Drug Incubation->Purification_DL Liposome + Ligand Liposome + Ligand Purification_DL->Liposome + Ligand Click Reaction Click Reaction Liposome + Ligand->Click Reaction Purification_LC Purification_LC Click Reaction->Purification_LC Size & PDI Size & PDI Purification_LC->Size & PDI Zeta Potential Zeta Potential Purification_LC->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification_LC->Encapsulation Efficiency

Caption: Workflow for the preparation and characterization of targeted liposomes.

Signaling Pathway

G Integrin αvβ3 Integrin αvβ3 FAK FAK Integrin αvβ3->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Metastasis Metastasis Akt->Metastasis Drug Release Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect Inhibits Cancer Progression cRGD-Liposome cRGD-Liposome cRGD-Liposome->Drug Release Internalization &

Caption: Targeted delivery via the Integrin αvβ3 signaling pathway.

References

Application Notes and Protocols for DSPE-PEG8-Azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-8] (DSPE-PEG8-azide) in bioconjugation. This versatile lipid-PEG conjugate is a cornerstone in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedicines. The protocols focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.

Introduction to this compound Bioconjugation

This compound is an amphiphilic molecule consisting of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 8 ethylene (B1197577) glycol units, and a terminal azide (B81097) group.[1][2] The DSPE portion allows for stable incorporation into lipid bilayers of nanoparticles such as liposomes and micelles, while the PEG spacer provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[3] The terminal azide group is a key functional handle for covalent modification via click chemistry.[1][4]

The primary bioconjugation technique for this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between the azide group of this compound and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst. This bioorthogonality makes SPAAC ideal for conjugating sensitive biomolecules, such as proteins, peptides, antibodies, and nucleic acids, to lipid nanoparticles for targeted delivery in vitro and in vivo.

Applications

This compound is instrumental in a variety of applications within drug delivery and biomedical research:

  • Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to the surface of liposomes or micelles containing this compound, these nanocarriers can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Advanced Medical Imaging: Fluorescent dyes or imaging contrast agents functionalized with a strained alkyne can be conjugated to this compound-containing nanoparticles for in vivo imaging and diagnostic applications.

  • Surface Modification of Nanoparticles: The azide group provides a versatile platform for modifying the surface of lipid-based nanoparticles with a wide range of molecules to alter their physicochemical properties or biological interactions.

Quantitative Data Summary

The choice of the strained alkyne reaction partner for this compound is critical and depends on the specific application, considering factors like reaction speed, stability, and steric hindrance.

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions
Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0
BCN Benzyl Azide~0.06 - 0.1
DBCO Phenyl Azide~0.033
BCN Phenyl Azide~0.2

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Physicochemical Properties of Common SPAAC Reactants
FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Reference(s)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Aliphatic Azides Generally lower than DBCOGenerally higher than BCN
Stability in presence of Thiols (e.g., GSH) More stableLess stable
Lipophilicity LowerHigher
Size SmallerLarger

Experimental Protocols

Protocol 1: Conjugation of a DBCO-Functionalized Protein to this compound

This protocol describes a general method for conjugating a protein functionalized with a DBCO group to this compound.

Materials:

  • DBCO-functionalized protein (e.g., DBCO-NHS ester reacted with a protein)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (amine and azide-free)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (e.g., 10 kDa MWCO) or size-exclusion chromatography column

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, add the DBCO-functionalized protein in PBS.

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should be kept below 20% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove the unreacted this compound and byproducts by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.

    • Alternatively, purify the conjugate using size-exclusion chromatography (SEC) with an appropriate column for the size of the protein conjugate.

  • Characterization:

    • Confirm conjugation using SDS-PAGE. The protein-lipid conjugate will have a higher molecular weight than the unconjugated protein.

    • Quantify the degree of labeling using analytical techniques such as UV-Vis spectroscopy if the DBCO or lipid has a unique absorbance, or mass spectrometry.

Protocol 2: Formulation of this compound Conjugated Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomes incorporating the this compound conjugate.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound-protein conjugate (from Protocol 1)

  • DSPE-PEG(2000) (for additional stealth properties, optional)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, this compound-protein conjugate, and any additional DSPE-PEG in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:4:1 (Lipid:Cholesterol:DSPE-PEG:DSPE-PEG8-conjugate).

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid's phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder.

    • Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated material or non-incorporated conjugates by size-exclusion chromatography or dialysis.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the liposomes using electrophoretic light scattering.

    • Conjugation Confirmation: Confirm the presence of the conjugated protein on the liposome (B1194612) surface using techniques such as ELISA or flow cytometry if the protein is an antibody.

Visualizations

Diagram 1: SPAAC Bioconjugation Workflow

SPAAC_Workflow cluster_activation Step 1: Molecule Preparation cluster_reaction Step 2: SPAAC Reaction cluster_purification Step 3: Purification cluster_product Step 4: Final Product DSPE_PEG8_Azide This compound Mix Mix & Incubate (e.g., 4-12h, RT) DSPE_PEG8_Azide->Mix DBCO_Protein DBCO-Functionalized Protein DBCO_Protein->Mix Purify Purification (Dialysis or SEC) Mix->Purify Conjugate DSPE-PEG8-Protein Conjugate Purify->Conjugate Liposome_Workflow Start Dissolve Lipids & Conjugate in Organic Solvent Film Form Thin Lipid Film (Rotary Evaporation) Start->Film 1 Hydrate Hydrate Film with Aqueous Buffer to form MLVs Film->Hydrate 2 Extrude Extrusion through Membrane to form LUVs Hydrate->Extrude 3 Purify Purification of Liposomes (SEC or Dialysis) Extrude->Purify 4 Characterize Characterization (DLS, Zeta Potential) Purify->Characterize 5 Final Functionalized Liposomes Characterize->Final 6 Targeted_Delivery Liposome DSPE-PEG8-Antibody Liposome Binding Specific Binding (Antibody-Receptor) Liposome->Binding Target_Cell Target Cell (e.g., Cancer Cell) Internalization Endocytosis/ Internalization Target_Cell->Internalization 1 Receptor Cell Surface Receptor Receptor->Binding Binding->Target_Cell Drug_Release Drug Release (Intracellular) Internalization->Drug_Release 2 Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect 3

References

Application Notes and Protocols for Cell Surface Labeling with DSPE-PEG8-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for labeling the surface of living cells with DSPE-PEG8-azide. This protocol leverages the amphiphilic nature of the DSPE-PEG lipid to passively insert into the cell membrane, effectively displaying azide (B81097) functional groups on the cell surface. These azide groups then serve as chemical handles for bioorthogonal "click" chemistry reactions, allowing for the covalent attachment of a wide variety of probes for imaging, tracking, and targeting applications.

This method of cell surface engineering is a powerful tool for a range of applications, including in vitro and in vivo cell tracking, targeted drug delivery, and fundamental studies of cell surface interactions. The use of bioorthogonal chemistry ensures that the labeling reaction is highly specific and occurs without interfering with normal cellular processes.

Principle of the Technology

The cell labeling strategy occurs in two main stages:

  • Passive Insertion of this compound: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion of the molecule is a lipid that readily integrates into the lipid bilayer of the cell membrane. The hydrophilic polyethylene (B3416737) glycol (PEG) linker extends from the cell surface, presenting the terminal azide group to the extracellular environment. This process is self-inserting and does not require active cellular uptake mechanisms.

  • Bioorthogonal "Click" Chemistry: The azide group is a bioorthogonal chemical reporter, meaning it is inert to biological molecules and processes. It can be specifically reacted with a complementary probe containing a strained alkyne (e.g., DBCO, BCN) or a terminal alkyne in the presence of a copper catalyst. This highly efficient and specific reaction, known as click chemistry, allows for the covalent attachment of fluorescent dyes, biotin, or other functional molecules to the cell surface. The strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for live-cell labeling as it eliminates the need for a potentially toxic copper catalyst[1][2][3].

Core Applications

  • Fluorescence Imaging: Covalently attaching fluorescent probes to the cell surface enables the visualization and tracking of labeled cells using fluorescence microscopy or flow cytometry.

  • Cell Tracking: Labeled cells can be tracked in vitro or in vivo to study cell migration, proliferation, and fate.

  • Targeted Drug Delivery: Functionalizing cells with specific targeting moieties can direct them to particular tissues or disease sites.

  • Biomarker Identification: Probing the cell surface with labeled ligands can help identify and characterize cell surface receptors and other biomarkers.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for labeling cells with DSPE-PEG-azide based on similar lipid insertion methods. Actual results may vary depending on the cell type and specific experimental conditions.

ParameterValue RangeNotes
This compound Concentration 1 - 50 µMOptimal concentration should be determined empirically for each cell type to maximize labeling while minimizing potential cytotoxicity.
Incubation Time 30 - 120 minutesLonger incubation times may lead to increased labeling density, but should be balanced with maintaining cell viability.
Incubation Temperature 4°C or 37°CIncubation at 37°C can facilitate more rapid membrane insertion. Incubation at 4°C can be used to minimize active cellular processes like endocytosis.
Labeling Efficiency > 80%Typically high, but dependent on cell type, reagent concentrations, and incubation conditions.
Cell Viability > 95%DSPE-PEG insertion is generally well-tolerated by cells, but viability should always be confirmed post-labeling.

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling cells with this compound and subsequent detection using a fluorescent probe via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials
  • This compound

  • Cells of interest in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Fluorescent probe with a strained alkyne (e.g., DBCO-Fluorophore)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Microcentrifuge tubes or culture plates

  • Fluorescence microscope or flow cytometer

Protocol 1: Cell Surface Labeling with this compound
  • Cell Preparation:

    • For adherent cells, grow cells on coverslips or in culture plates to the desired confluency.

    • For suspension cells, harvest the cells and wash them once with PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in PBS.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or chloroform, as per manufacturer's instructions) at a concentration of 1-10 mg/mL[4].

    • Dilute the stock solution in pre-warmed (37°C) PBS or serum-free cell culture medium to the desired final working concentration (e.g., 10 µM). Vortex briefly to ensure complete dissolution.

  • Incubation:

    • For adherent cells, remove the culture medium and add the this compound solution to the cells.

    • For suspension cells, add the this compound solution to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Following incubation, wash the cells three times with PBS to remove any unincorporated this compound. For adherent cells, aspirate the solution and gently add PBS. For suspension cells, pellet the cells by centrifugation and resuspend in fresh PBS for each wash.

Protocol 2: Fluorescent Labeling via SPAAC "Click" Chemistry
  • Preparation of Fluorescent Probe Solution:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the stock solution in PBS or a suitable buffer to the desired final working concentration (typically 1-10 µM). To minimize non-specific binding, this solution can be supplemented with 1% BSA.

  • Incubation with Fluorescent Probe:

    • Add the fluorescent probe solution to the this compound labeled cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove any unreacted fluorescent probe.

  • Visualization:

    • The labeled cells are now ready for visualization.

    • For microscopy, mount the coverslips with an appropriate mounting medium.

    • For flow cytometry, resuspend the cells in a suitable buffer.

    • Image the cells using the appropriate filter set for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Azide Labeling cluster_click Click Chemistry cluster_analysis Analysis cell_prep Prepare Cell Suspension or Adherent Culture dspe_prep Prepare this compound Solution incubation Incubate Cells with This compound dspe_prep->incubation wash1 Wash Cells (3x) incubation->wash1 probe_prep Prepare DBCO-Fluorophore Solution click_reaction Incubate with Fluorescent Probe probe_prep->click_reaction wash2 Wash Cells (3x) click_reaction->wash2 analysis Visualize by Microscopy or Flow Cytometry wash2->analysis

Caption: Experimental workflow for cell surface labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_product Labeled Cell dspe This compound probe DBCO-Fluorophore dspe->probe + Passive Insertion labeled_cell Fluorescently Labeled Cell Surface probe->labeled_cell SPAAC Click Reaction

Caption: Schematic of the cell labeling reaction.

References

DSPE-PEG8-Azide in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG) derivatives are critical components in modern vaccine formulations, particularly in lipid nanoparticle (LNP) delivery systems for mRNA vaccines. The inclusion of a PEG linker enhances the stability and circulation time of these nanoparticles. DSPE-PEG8-azide is a heterobifunctional linker where the DSPE lipid anchors the molecule within the lipid bilayer of a nanoparticle, while the terminal azide (B81097) group provides a reactive handle for the covalent attachment of targeting ligands, antigens, or other molecules of interest via "click chemistry".[1][] This targeted functionalization is a key strategy for enhancing the efficacy and specificity of vaccines.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of vaccine candidates.

Applications of this compound in Vaccine Development

This compound is primarily utilized in two key areas of vaccine development:

  • Lipid Nanoparticle (LNP) and Liposome (B1194612) Formulation: As a component of the lipid mixture, this compound is incorporated into the nanoparticle shell. The PEG component provides a hydrophilic corona that sterically stabilizes the particles, preventing aggregation and reducing non-specific interactions with proteins in the bloodstream.[][3] This "stealth" property prolongs the circulation half-life of the vaccine, allowing for more effective delivery to target immune cells.[] The azide group on the surface of the nanoparticle is then available for subsequent conjugation.

  • Antigen and Ligand Conjugation via Click Chemistry: The azide functionality of this compound enables the highly efficient and specific covalent attachment of molecules containing a compatible reactive group, typically an alkyne. This reaction, known as click chemistry, is bio-orthogonal, meaning it does not interfere with biological molecules, and can be performed under mild conditions.[4][5] This allows for the surface functionalization of vaccine nanoparticles with:

    • Antigens: Covalently attaching protein or peptide antigens to the surface of LNPs can enhance their presentation to antigen-presenting cells (APCs), leading to a more robust immune response.[6][7]

    • Targeting Ligands: Molecules that bind to specific receptors on immune cells (e.g., mannose for targeting mannose receptors on dendritic cells) can be conjugated to the nanoparticle surface to direct the vaccine to the desired cell types.[8]

Quantitative Data on LNP Formulations

The physicochemical properties of LNPs are critical for their in vivo performance. The molar ratio of the lipid components, including the PEGylated lipid, significantly influences particle size, stability, and transfection efficiency.[9][10]

Lipid ComponentMolar Ratio (Example)FunctionReference
Ionizable Lipid (e.g., DLin-MC3-DMA)50%Enables mRNA encapsulation and endosomal escape[11]
Helper Lipid (e.g., DSPC)10%Stabilizes the lipid bilayer[][11]
Cholesterol38.5%Modulates bilayer fluidity and stability[11]
This compound1.5%Provides stability and a handle for conjugation[11][12]
ParameterTypical ValueSignificanceReference
Particle Size (Z-average)80 - 200 nmAffects cellular uptake and biodistribution[10]
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution[12]
Zeta PotentialNear-neutral at physiological pHReduces non-specific interactions[13]
mRNA Encapsulation Efficiency> 90%Ensures efficient delivery of the genetic payload[12]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of DSPC, cholesterol, and this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.[14]

    • The resulting translucent suspension contains SUVs.

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering (DLS).

    • Assess the zeta potential to understand the surface charge.

Protocol 2: Antigen Conjugation to this compound Liposomes via Copper-Free Click Chemistry

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized antigen to azide-functionalized liposomes.

Materials:

  • This compound containing liposomes (prepared as in Protocol 1)

  • DBCO-functionalized antigen (e.g., peptide or protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifugal filter units for purification

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the this compound liposome suspension with the DBCO-functionalized antigen. The molar ratio of azide to DBCO-antigen should be optimized but a starting point of 1:1.5 to 1:5 (azide:alkyne) is common.

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or HPLC.

  • Purification:

    • Remove the unconjugated antigen from the liposome-antigen conjugate.

    • Use centrifugal filter units with a molecular weight cutoff that retains the liposomes while allowing the smaller, unconjugated antigen to pass through.

    • Wash the liposomes by repeatedly adding fresh buffer and centrifuging.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated protein) or by quantifying the amount of conjugated antigen using a protein assay (e.g., BCA assay).

    • Analyze the size and zeta potential of the final conjugate to ensure the conjugation process did not lead to aggregation.

Visualizations

Signaling Pathways Activated by LNP-Based Vaccines

Lipid nanoparticles can act as adjuvants, stimulating the innate immune system to enhance the adaptive immune response.[15][16] This is often initiated through the recognition of the vaccine components by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[16][17]

Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) LNP LNP-mRNA Vaccine (with this compound) Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol mRNA Release TLR TLR3/7/8 Endosome->TLR RLR RIG-I/MDA5 Cytosol->RLR STING STING Pathway Cytosol->STING Nucleus Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α) Nucleus->Cytokines Transcription Type1_IFN Type I Interferons (IFN-α/β) Nucleus->Type1_IFN Transcription MyD88 MyD88/TRIF TLR->MyD88 MAVS MAVS RLR->MAVS IRF IRF3/7 STING->IRF MyD88->IRF NFkB NF-κB MyD88->NFkB MAVS->IRF IRF->Nucleus NFkB->Nucleus

Caption: Innate immune signaling pathways activated by LNP-based vaccines.

Experimental Workflow for LNP Vaccine Formulation and Conjugation

The overall process for creating a functionalized LNP vaccine using this compound involves several key steps from preparation to characterization.

Experimental_Workflow A 1. Lipid Mixing (DSPC, Cholesterol, Ionizable Lipid, this compound) B 2. LNP Formulation (Microfluidics or Film Hydration/Extrusion) A->B C 3. Characterization (Size, PDI, Zeta Potential) B->C E 5. Click Chemistry Conjugation B->E D 4. Antigen Functionalization (DBCO-Antigen) D->E F 6. Purification (Removal of unconjugated antigen) E->F G 7. Final Characterization (Conjugation Efficiency, Stability) F->G H 8. In Vitro / In Vivo Immunogenicity Studies G->H

Caption: Workflow for LNP vaccine preparation and antigen conjugation.

Logical Relationship of LNP Components

The components of a lipid nanoparticle have distinct roles that are logically interconnected to create a functional delivery vehicle.

LNP_Components IonizableLipid Ionizable Lipid center->IonizableLipid Forms core with mRNA mRNA mRNA center->mRNA HelperLipid Helper Lipid (DSPC) IonizableLipid->HelperLipid Stabilizes Cholesterol Cholesterol HelperLipid->Cholesterol Modulates fluidity DSPE_PEG This compound Cholesterol->DSPE_PEG Forms outer layer Antigen Antigen DSPE_PEG->Antigen Covalently attached via Azide

References

Revolutionizing Cancer Research: Applications of DSPE-PEG8-Azide in Targeted Drug Delivery and Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

San Diego, CA – December 2, 2025 – In the relentless pursuit of more effective cancer therapies, the functionalized lipid DSPE-PEG8-azide is emerging as a critical component in the design of sophisticated drug delivery systems and diagnostic tools. This heterobifunctional linker, combining the hydrophobic lipid anchor 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with an 8-unit polyethylene (B3416737) glycol (PEG) spacer terminating in an azide (B81097) (N3) group, offers a versatile platform for the development of targeted nanoparticles. Its unique properties enable the encapsulation of hydrophobic drugs, enhance circulation times, and provide a reactive handle for the attachment of targeting moieties through highly efficient "click chemistry."

The DSPE component of the molecule facilitates the formation of stable micelles and liposomes, which can encapsulate a wide range of poorly soluble chemotherapeutic agents, a common challenge in oncology. The hydrophilic PEG linker creates a "stealth" shield around the nanoparticle, reducing recognition by the immune system and thereby prolonging its circulation in the bloodstream. This extended circulation time increases the probability of the nanoparticle reaching the tumor site through the enhanced permeability and retention (EPR) effect.

The terminal azide group is the linchpin of this compound's utility in targeted cancer research. It allows for the covalent conjugation of targeting ligands, such as peptides (e.g., cRGD), antibodies, or small molecules, that can specifically bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, minimizing off-target toxicity and improving the therapeutic index of the encapsulated drug. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry," which are renowned for their high efficiency, specificity, and biocompatibility.

Key Applications in Cancer Research:

  • Targeted Drug Delivery: this compound is instrumental in creating nanoparticles that can deliver potent anticancer drugs directly to tumor cells, sparing healthy tissues. By conjugating targeting ligands that recognize specific cancer cell markers, researchers can significantly enhance the efficacy of chemotherapy.

  • Theranostics: The versatility of this compound extends to the development of theranostic nanoparticles, which combine therapeutic and diagnostic capabilities. These nanoparticles can be co-loaded with a therapeutic agent and an imaging agent, allowing for real-time monitoring of drug delivery and therapeutic response.

  • Combination Therapy: Nanoparticles formulated with this compound can be engineered to carry multiple therapeutic agents, enabling combination therapies that can overcome drug resistance and improve treatment outcomes.

The following application notes and protocols provide a detailed overview of the use of this compound in cancer research, including quantitative data on nanoparticle characteristics and detailed experimental methodologies.

Application Notes and Protocols

Data Presentation: Nanoparticle Characteristics

Table 1: Physicochemical Properties of Paclitaxel-Loaded Nanoparticles

Nanoparticle FormulationDrugDSPE-PEG DerivativeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liquid Crystalline Nanoparticles[1]PaclitaxelDSPE-PEG~70Not ReportedNot Reported
Solid Lipid Nanoparticles[2]PaclitaxelNot specified, PEGylated96 ± 4.40.162 ± 0.04-39.1 ± 0.8
PBCA Nanoparticles[3]PaclitaxelNot specified, PEGylated355 ± 120.29-18.4 ± 1.2

Table 2: Drug Loading and Encapsulation Efficiency of Paclitaxel-Loaded Nanoparticles

Nanoparticle FormulationDrugDSPE-PEG DerivativeDrug Loading (%)Encapsulation Efficiency (%)
Solid Lipid Nanoparticles[2]PaclitaxelNot specified, PEGylated31.5 ± 2.175.42 ± 1.5
PBCA Nanoparticles[3]PaclitaxelNot specified, PEGylatedNot ReportedNot Reported

Table 3: In Vivo Antitumor Efficacy of Targeted Nanoparticles

Nanoparticle FormulationTargeting LigandCancer ModelDrugTumor Inhibition Rate (%)Reference
Bioorthogonal LiposomesPolyamines4T1 Breast CancerDoxorubicin60

Note: The data in these tables are derived from studies using various DSPE-PEG derivatives and nanoparticle platforms and are intended to provide a general understanding of the expected characteristics.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Nanoparticles using Thin-Film Hydration

This protocol describes the preparation of drug-loaded nanoparticles (e.g., liposomes or micelles) using the thin-film hydration method.

Materials:

  • This compound

  • Other lipids (e.g., DSPC, cholesterol)

  • Hydrophobic drug (e.g., paclitaxel)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, other lipids, and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratios of the lipids and the drug-to-lipid ratio should be optimized based on the specific application.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of PBS will determine the final concentration of the nanoparticles.

  • Size Reduction:

    • To obtain nanoparticles with a uniform size distribution, subject the hydrated lipid dispersion to sonication using a probe sonicator or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as high-performance liquid chromatography (HPLC).

Protocol 2: Conjugation of a Targeting Peptide to this compound Nanoparticles via Click Chemistry (CuAAC)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-modified targeting peptide (e.g., cRGD-alkyne) to the surface of this compound nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified targeting peptide (e.g., cRGD-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-peptide, CuSO4, sodium ascorbate, and THPTA in deoxygenated PBS.

  • Click Reaction:

    • In a reaction tube, add the this compound nanoparticle suspension.

    • Add the alkyne-peptide to the nanoparticle suspension. The molar ratio of peptide to this compound should be optimized.

    • Add the THPTA ligand to the mixture, followed by the CuSO4 solution.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring, protected from light.

  • Purification:

    • Purify the peptide-conjugated nanoparticles from unreacted peptide and reaction components using size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of the peptide to the nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), or by quantifying a fluorescently labeled peptide.

    • Re-characterize the particle size, PDI, and zeta potential of the conjugated nanoparticles using DLS.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of targeted drug-loaded nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous tumor xenografts)

  • Targeted drug-loaded nanoparticles (from Protocols 1 and 2)

  • Control formulations (e.g., free drug, non-targeted nanoparticles)

  • Saline solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).

    • Administer the respective formulations intravenously via the tail vein. The dosing schedule will depend on the drug and nanoparticle formulation.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Perform histological and immunohistochemical analysis of the tumors and major organs to assess treatment efficacy and toxicity.

    • Statistically analyze the tumor growth data to determine the significance of the treatment effects.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_invivo In Vivo Efficacy Study A 1. Lipid Film Formation (this compound, Lipids, Drug) B 2. Hydration (PBS) A->B C 3. Size Reduction (Sonication/Extrusion) B->C D 4. Purification (Dialysis/SEC) C->D E 5. Click Chemistry Reaction (Alkyne-Peptide, CuSO4, NaAsc) D->E Azide-NPs F 6. Purification (SEC) E->F G 7. IV Injection into Tumor-Bearing Mice F->G Targeted NPs H 8. Monitor Tumor Growth & Body Weight G->H I 9. Endpoint Analysis (Tumor Excision, Histology) H->I

Caption: Experimental workflow for the formulation, targeting, and in vivo evaluation of this compound based nanoparticles.

signaling_pathway cluster_delivery Targeted Drug Delivery cluster_action Cellular Action NP Targeted Nanoparticle (DSPE-PEG8-N3-Ligand) Receptor Cancer Cell Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH drop Drug Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action for targeted drug delivery using this compound functionalized nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DSPE-PEG8-Azide Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG8-Azide liposome (B1194612) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the preparation, functionalization, and characterization of azide-bearing liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my liposome formulation?

A1: this compound is a phospholipid-polymer conjugate that serves two primary functions in your liposome formulation. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding itself within the liposome's lipid bilayer. The PEG8 (polyethylene glycol with 8 repeating units) chain is a hydrophilic spacer that extends from the liposome surface, providing a "stealth" characteristic that helps to reduce recognition by the immune system and prolong circulation time in vivo.[1][2] The terminal azide (B81097) (-N3) group is a chemically reactive handle that allows for the covalent attachment of molecules of interest (e.g., targeting ligands, imaging agents, or drugs) via "click chemistry," a highly efficient and specific bioconjugation reaction.[3][4]

Q2: What is "click chemistry" and why is it used for liposome functionalization?

A2: Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in mild, often aqueous, conditions with no or minimal byproducts.[3] The most common type used for liposome functionalization is the azide-alkyne cycloaddition. This can be either a copper(I)-catalyzed reaction (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) that does not require a cytotoxic copper catalyst. This method is ideal for conjugating sensitive biomolecules to the liposome surface without disrupting the vesicle's integrity.

Q3: What is the optimal molar ratio of this compound to include in my formulation?

A3: The optimal molar ratio of this compound can vary depending on the specific application, including the size and nature of the molecule to be conjugated and the desired density of surface functionalization. A common starting point for PEGylated lipids is around 5 mol%. However, this may need to be optimized. Higher molar ratios of PEGylated lipids can enhance stability and prevent aggregation, but excessive amounts might hinder cellular uptake or the activity of the conjugated ligand. It is recommended to test a range of molar percentages (e.g., 1-10 mol%) to determine the best formulation for your specific needs.

Q4: How does the inclusion of this compound affect the physical properties of my liposomes?

A4: The incorporation of this compound can influence the size, surface charge (zeta potential), and stability of your liposomes. The PEG chains create a hydrophilic shield that can prevent aggregation and increase stability. The surface charge may become slightly more negative with the inclusion of the phosphate (B84403) group in the DSPE. Characterization of the liposomes before and after the incorporation of this compound is crucial to understand its impact.

Q5: How can I confirm that my molecule of interest has been successfully conjugated to the liposome surface?

A5: Successful conjugation can be confirmed through several analytical techniques. An increase in the hydrodynamic diameter of the liposomes, as measured by Dynamic Light Scattering (DLS), can indicate the attachment of a molecule. A change in the zeta potential can also be indicative of successful conjugation. For more direct evidence, techniques like gel electrophoresis (SDS-PAGE) can be used if a protein has been conjugated. If your conjugated molecule has a unique spectroscopic signature (e.g., a fluorescent dye), you can use fluorescence spectroscopy to quantify the conjugation efficiency.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound liposomes.

Problem 1: Liposome Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the liposome suspension.

  • A significant increase in the average particle size and polydispersity index (PDI) as measured by DLS.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient PEGylation The molar percentage of this compound may be too low to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition.
Inadequate Hydration Incomplete hydration of the lipid film can lead to the formation of large, multilamellar vesicles that are prone to aggregation. Ensure the lipid film is thin and evenly distributed and that the hydration buffer is added at a temperature above the phase transition temperature (Tm) of the lipids.
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can sometimes induce aggregation by bridging between negatively charged liposomes. If possible, use a buffer with low concentrations of divalent cations.
Suboptimal pH The pH of the buffer can influence the surface charge of the liposomes. For most phospholipid-based liposomes, maintaining a pH between 6.5 and 7.4 is recommended to ensure stability.
Aggregation during Conjugation The conjugation process itself can sometimes lead to aggregation. This may be due to the properties of the molecule being conjugated or the reaction conditions. Consider optimizing the concentration of reactants and the incubation time.
Problem 2: Low Drug Encapsulation Efficiency

Symptoms:

  • Low concentration of the drug in the final liposome formulation as determined by analytical methods like HPLC or UV-Vis spectroscopy.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Loading Method For hydrophilic drugs, passive loading during hydration often results in low encapsulation efficiency. Consider using active loading methods, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to improve drug loading.
Drug Properties The physicochemical properties of the drug, such as its solubility and pKa, will significantly impact its encapsulation. For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent during the formation of the lipid film.
Lipid Composition The composition of the lipid bilayer can affect how well the drug is retained. Experiment with different helper lipids and cholesterol concentrations to find the optimal formulation for your drug. Increasing cholesterol content can decrease drug leakage but may also reduce encapsulation efficiency for some drugs.
Issues with Liposome Formation Incomplete hydration or inefficient size reduction can result in heterogeneous liposomes with poor drug encapsulation. Ensure the lipid film is fully hydrated and the extrusion or sonication process is optimized.
Problem 3: Low Click Chemistry Conjugation Efficiency

Symptoms:

  • Incomplete reaction with the alkyne-modified molecule of interest.

  • Low yield of the final conjugated liposome.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Reaction Conditions Ensure the pH of the reaction buffer is optimal for the click chemistry reaction (typically around pH 7.4 for SPAAC). The reaction time and temperature may also need to be optimized.
Steric Hindrance The azide group on the PEG spacer may be sterically hindered, preventing efficient reaction with the alkyne-modified molecule. Consider using a longer PEG spacer if available.
Inactive Reagents Ensure that the alkyne-modified molecule is pure and has not degraded. If using a copper catalyst for CuAAC, ensure it is freshly prepared and active.
Insufficient Molar Excess of Alkyne To drive the reaction to completion, it is often necessary to use a molar excess of the alkyne-modified molecule. The optimal ratio will need to be determined experimentally.
Inaccessible Azide Groups A fraction of the this compound lipids may have their azide groups oriented towards the interior of the liposome, making them inaccessible for conjugation. This is an inherent limitation of the pre-formation incorporation method.

Data Summary

The following tables summarize key quantitative data related to the formulation and characterization of this compound liposomes.

Table 1: Influence of Lipid Composition on Liposome Characteristics

PhospholipidCholesterol (mol%)This compound (mol%)Average Size (nm)PDIZeta Potential (mV)
DSPC335110 ± 5< 0.15-25 ± 5
DSPC405105 ± 7< 0.15-22 ± 4
DPPC335120 ± 8< 0.20-28 ± 6
DPPC405115 ± 6< 0.18-24 ± 5
Note: These are representative values and can vary based on the specific experimental conditions.

Table 2: Effect of this compound Molar Ratio on Liposome Stability

This compound (mol%)Initial Size (nm)Size after 1 month at 4°C (nm)PDI after 1 month at 4°C
1125 ± 10180 ± 20 (aggregation observed)> 0.3
5110 ± 5115 ± 7< 0.15
10100 ± 5105 ± 6< 0.15
Note: These are representative values and can vary based on the specific lipid composition and storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratios in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Characterization: a. Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and stability of the liposomes.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposome Surface

Materials:

  • This compound liposomes in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified molecule of interest (e.g., DBCO-functionalized protein or dye)

  • Reaction tubes

Procedure:

  • Reaction Setup: a. To the this compound liposome suspension, add the alkyne-modified molecule. A molar excess of the alkyne-modified molecule (e.g., 2 to 10-fold excess relative to the azide groups on the liposomes) is often used to drive the reaction to completion.

  • Incubation: a. Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The optimal reaction time will depend on the reactivity of the specific alkyne and the concentration of the reactants.

  • Purification: a. Remove the unreacted alkyne-modified molecule and any byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: a. Characterize the conjugated liposomes by DLS to check for any changes in size and PDI. b. Confirm successful conjugation using an appropriate analytical method (e.g., fluorescence spectroscopy if a fluorescent alkyne was used, or SDS-PAGE for protein conjugation).

Protocol 3: Purification of Conjugated Liposomes by Size Exclusion Chromatography (SEC)

Materials:

  • Conjugated liposome suspension

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B or Sephadex G-50)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: a. Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer.

  • Sample Loading: a. Carefully load the conjugated liposome suspension onto the top of the column.

  • Elution: a. Begin eluting the sample with the elution buffer. The liposomes, being larger, will elute first in the void volume, while the smaller, unreacted molecules will be retained by the column and elute later.

  • Fraction Collection: a. Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer (liposomes will scatter light at higher wavelengths, e.g., 400-600 nm) or by measuring the fluorescence if a fluorescently tagged molecule was used.

  • Pooling and Concentration: a. Pool the fractions containing the purified conjugated liposomes. If necessary, the liposomes can be concentrated using ultrafiltration.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char1 Initial Characterization cluster_conj Click Chemistry Conjugation (SPAAC) cluster_purify Purification cluster_char2 Final Characterization lipid_film 1. Lipid Film Formation (DSPC, Cholesterol, this compound) hydration 2. Hydration (Buffer at T > Tm) lipid_film->hydration extrusion 3. Extrusion (100 nm membrane) hydration->extrusion dls1 DLS (Size, PDI) extrusion->dls1 zeta1 Zeta Potential extrusion->zeta1 reaction 4. Reaction with Alkyne-Molecule extrusion->reaction purification 5. Size Exclusion Chromatography reaction->purification dls2 DLS (Size, PDI) purification->dls2 zeta2 Zeta Potential purification->zeta2 conjugation_confirm Conjugation Confirmation purification->conjugation_confirm

Caption: Experimental workflow for the preparation and functionalization of this compound liposomes.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Liposome Aggregation cause1 Insufficient PEGylation problem->cause1 cause2 Inadequate Hydration problem->cause2 cause3 Divalent Cations problem->cause3 cause4 Suboptimal pH problem->cause4 sol1 Increase this compound molar ratio (e.g., >5 mol%) cause1->sol1 sol2 Ensure complete lipid film drying and hydrate (B1144303) above Tm cause2->sol2 sol3 Use buffer with low divalent cation concentration cause3->sol3 sol4 Maintain pH between 6.5-7.4 cause4->sol4

Caption: Troubleshooting guide for liposome aggregation.

click_chemistry_pathway liposome This compound Liposome conjugated_liposome Functionalized Liposome liposome->conjugated_liposome SPAAC Reaction alkyne Alkyne-Modified Molecule alkyne->conjugated_liposome

Caption: Schematic of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a liposome surface.

References

Technical Support Center: DSPE-PEG8-Azide Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of DSPE-PEG8-azide nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles is a common challenge that can arise from several factors throughout the formulation and storage process. The primary causes can be categorized as follows:

  • Environmental Stressors: Exposure to non-ideal environmental conditions is a major contributor to nanoparticle instability. This includes elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation, which can disrupt the delicate structure of the nanoparticles and lead to aggregation.[1]

  • Formulation Composition: The components of your nanoparticle formulation play a critical role in their stability. Key factors include:

    • Inadequate PEGylation: An insufficient concentration of DSPE-PEG on the nanoparticle surface can fail to provide an adequate steric barrier, leading to aggregation.[2] A concentration of at least 2 mol% DSPE-PEG is often recommended to prevent liposome (B1194612) aggregation.[2]

    • Ionic Strength: High ionic strength in the formulation buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[1][3]

    • pH: The pH of the formulation can influence the surface charge and fusion of lipid nanoparticles. Aggregation can occur more rapidly at neutral pH where ionic lipids are closer to being neutrally charged.[1][4]

  • Process-Related Issues: The methods used to prepare and handle the nanoparticles can introduce instability.

    • Inconsistent Formulation Process: Variations in experimental procedures such as the rate of solvent addition, stirring speed, and temperature can lead to inconsistencies in particle size and promote aggregation.[2]

    • Lyophilization: While used for long-term storage, the freeze-drying process can promote aggregation if not optimized with appropriate cryoprotectants.[5]

Q2: How does the choice of buffer affect the stability of this compound nanoparticles?

A2: The choice of buffer is crucial for maintaining the stability of your nanoparticles. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which can induce aggregation.[1] It is important to select a buffer system that maintains a stable pH across the temperature range your nanoparticles will experience during storage and use.

Q3: Can the purity of this compound impact nanoparticle stability?

A3: Yes, the purity and consistency of your this compound raw material can significantly affect the self-assembly process and the stability of the resulting nanoparticles. Different lots or vendors may have varying impurity profiles or distributions of PEG chain lengths, which can lead to variability in particle size and an increased tendency for aggregation.[2] It is recommended to characterize new batches of this compound for purity and polydispersity.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound nanoparticle aggregation.

Problem Potential Cause Recommended Solution
Increased particle size and polydispersity index (PDI) over time. Nanoparticle aggregation.Review storage conditions. Ensure storage at a consistent, low temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1][6][7][8][9] Consider lyophilization with cryoprotectants like sucrose (B13894) or trehalose (B1683222) for long-term storage.[1][5]
Immediate aggregation upon formulation. High ionic strength of the buffer.Reduce the salt concentration in your formulation buffer. Dispersions with up to 10⁻³ M sodium chloride have shown stability.[3][10][11] Avoid buffers with divalent or trivalent cations, as they have a more pronounced destabilizing effect.[3][10]
Suboptimal pH of the formulation.Adjust the pH of your aqueous buffer. For many lipid nanoparticle systems, a slightly acidic pH can improve stability by increasing surface charge and electrostatic repulsion.[1][4][12]
Inadequate this compound concentration.Increase the molar percentage of this compound in your lipid formulation. A sufficient PEG shield is critical for steric stabilization.[2][13][14]
Inconsistent results between batches. Variability in the formulation process.Standardize your experimental protocol. Use automated or semi-automated systems for liposome preparation to ensure reproducibility in factors like mixing speed and solvent addition rate.[2]
Raw material variability.Characterize new lots of this compound. If possible, use material from the same batch for a series of related experiments to minimize variability.[2]
Aggregation after a freeze-thaw cycle. Cryo-induced aggregation.Minimize the number of freeze-thaw cycles.[1] If freezing is necessary, use a cryoprotectant such as sucrose or trehalose in the formulation buffer.[1]

Experimental Protocols

General Protocol for Preparing this compound Nanoparticles via Thin-Film Hydration

This protocol provides a basic framework for the preparation of lipid nanoparticles. Optimization may be required based on the specific application.

  • Lipid Film Formation:

    • Dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., citrate (B86180) buffer at a slightly acidic pH) by gentle agitation at a temperature above the phase transition temperature of the lipids.[2]

  • Size Reduction (Optional but Recommended):

    • To achieve a uniform size distribution, the nanoparticle suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.

Protocol for Assessing Nanoparticle Stability
  • Initial Characterization:

    • Immediately after preparation, measure the particle size (Z-average diameter) and polydispersity index (PDI) of the nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the nanoparticles.[15]

  • Stability Study:

    • Aliquot the nanoparticle suspension into separate vials for storage under different conditions (e.g., 4°C, -20°C, room temperature).

    • At predetermined time points (e.g., 1 day, 1 week, 1 month), remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Visually inspect for any signs of precipitation or aggregation.

    • Re-measure the particle size, PDI, and zeta potential using DLS.

  • Data Analysis:

    • Compare the changes in particle size, PDI, and zeta potential over time for each storage condition to determine the optimal storage parameters. An increase in size and PDI indicates aggregation.

Visualizations

AggregationMechanism Env Environmental Stressors (High Temp, Freeze-Thaw) Destab Destabilized Nanoparticles Env->Destab Disruption of Lipid Bilayer Form Formulation Issues (High Ionic Strength, Suboptimal pH) Form->Destab Reduced Electrostatic/ Steric Repulsion Proc Process Variability (Inconsistent Mixing) Proc->Destab Incomplete/ Irregular Assembly NP Stable Nanoparticles Agg Aggregates Destab->Agg

Caption: Factors leading to this compound nanoparticle aggregation.

TroubleshootingWorkflow Start Aggregation Observed CheckFormulation Review Formulation: pH, Ionic Strength, PEG % Start->CheckFormulation CheckStorage Review Storage: Temp, Freeze-Thaw Cycles CheckFormulation->CheckStorage No Issue OptimizeFormulation Adjust Buffer pH/Salt Increase this compound CheckFormulation->OptimizeFormulation Issue Found CheckProcess Review Process: Consistency, Purity of Reagents CheckStorage->CheckProcess No Issue OptimizeStorage Store at -20°C or below Use Cryoprotectants CheckStorage->OptimizeStorage Issue Found OptimizeProcess Standardize Protocol Characterize Raw Materials CheckProcess->OptimizeProcess Issue Found Stable Stable Nanoparticles OptimizeFormulation->Stable OptimizeStorage->Stable OptimizeProcess->Stable

Caption: A logical workflow for troubleshooting nanoparticle aggregation.

References

Technical Support Center: DSPE-PEG8-azide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of DSPE-PEG8-azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and similar lipid-PEG conjugates are High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), and Dialysis. The choice of method depends on the nature of the impurities to be removed, the scale of the purification, and the desired final purity of the product.

Q2: What are the common impurities found in this compound samples?

A2: Common impurities can include unreacted starting materials from the synthesis, such as DSPE-PEG-OH and azidation reagents. Additionally, side products from the PEGylation reaction or hydrolysis byproducts of the DSPE ester bonds may be present.[1][2] It is also important to consider the presence of aggregated forms of the lipid-PEG conjugate itself.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and to quantify impurities.[3][4][5][6]

Q4: What are the storage recommendations for this compound to maintain its purity?

A4: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0–4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[7] Stock solutions can be stored at 0–4°C for short periods or at -20°C for longer durations.[7]

Purification Method Comparison

The following table summarizes the key aspects of the most common purification methods for this compound.

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Reverse-Phase HPLC Separation based on hydrophobicity.>95%Moderate to HighHigh resolution, excellent for removing closely related impurities.Can be time-consuming, risk of hydrolysis under acidic conditions.[1]
Size Exclusion Chromatography (SEC) Separation based on molecular size.>90%HighMild conditions, good for removing smaller impurities and aggregates.[8]Lower resolution for molecules of similar size.
Dialysis Separation of small molecules from larger ones across a semi-permeable membrane.VariableHighSimple, gentle method for buffer exchange and removing small molecule impurities.Inefficient for removing impurities of similar size to the product, time-consuming.[7]

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for achieving high purity by separating this compound from closely related impurities.

Materials:

  • Crude this compound sample

  • HPLC system with a UV or ELSD/CAD detector

  • C8 or C18 reverse-phase column (e.g., Waters XBridge BEH C8, 5 µm, 130 Å, 19 x 150 mm)[1]

  • Mobile Phase A: Water with 0.1% formic acid (or a neutral buffer to avoid hydrolysis)[1]

  • Mobile Phase B: Acetonitrile or Methanol[1]

  • Ammonium (B1175870) bicarbonate buffer (1 M, pH 6.8) for fraction neutralization[1]

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a gradient of mobile phase B. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-35 min: 30-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100-30% B

    • 45-50 min: 30% B (re-equilibration)

    • Note: The gradient should be optimized for your specific sample and column.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Neutralization: Immediately buffer the collected fractions with 1 M ammonium bicarbonate buffer (pH 6.8) to minimize acid-catalyzed hydrolysis of the DSPE ester bonds.[1]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator and then lyophilize to obtain the purified product.[1]

Protocol 2: Size Exclusion Chromatography (SEC)

SEC is a gentle method suitable for removing small molecule impurities and aggregates.

Materials:

  • Crude this compound sample

  • SEC column (e.g., Sephadex G-25 or similar, with an appropriate fractionation range for the molecular weight of this compound)

  • Mobile Phase: A suitable buffer in which the sample is soluble and stable (e.g., phosphate-buffered saline, PBS).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Sample Loading: Load the sample onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal separation.[8]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger this compound molecules will elute first, followed by smaller impurities.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector or by analyzing fractions with another analytical technique (e.g., TLC, analytical HPLC).

  • Product Recovery: Pool the fractions containing the purified product and lyophilize if necessary.

Protocol 3: Dialysis

Dialysis is effective for removing small molecule impurities, such as salts or unreacted small reagents, and for buffer exchange.

Materials:

  • Crude this compound sample

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 1 kDa.

  • Dialysis Buffer: A large volume of a suitable buffer (e.g., deionized water or PBS).

  • Stir plate and stir bar.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the this compound solution into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed tubing/cassette in a beaker containing the dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate at 4°C.[7]

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over 24-48 hours to ensure complete removal of small molecule impurities.[7]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified this compound solution.

  • Lyophilization: Lyophilize the purified solution to obtain the final product as a solid.

Troubleshooting Guide

Below are some common problems encountered during the purification of this compound, along with their potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification Product Precipitation: The solubility of this compound may be poor in the chosen mobile phase or buffer. Non-specific Binding: The product may be adsorbing to the chromatography column or dialysis membrane.[7] Hydrolysis: Degradation of the product during purification.[1]* Optimize buffer conditions (pH, ionic strength) to improve solubility. * For SEC, consider adding modifiers like arginine to the mobile phase to reduce non-specific binding.[8] For dialysis, use a membrane material known for low protein/lipid binding.[7] * For HPLC, use neutral pH buffers if possible and neutralize acidic fractions immediately after collection.[1] Perform purification at a lower temperature.
Unexpected Peaks in HPLC Chromatogram Hydrolysis Products: The DSPE ester bonds are susceptible to acid- or base-catalyzed hydrolysis, leading to the formation of lyso-lipid and free fatty acid species.[1][9][10][11] Aggregation: this compound can form micelles or larger aggregates. Impurities in Mobile Phase: Contaminants in the solvents can appear as peaks.* Avoid harsh pH conditions during purification and storage.[1][10][11] Analyze samples promptly after preparation. * Optimize the mobile phase for SEC to disrupt aggregates. Consider the use of organic modifiers if compatible with the column. * Use high-purity solvents and freshly prepared mobile phases.
Poor Resolution in SEC Inappropriate Column: The pore size of the SEC column may not be suitable for the molecular weight of this compound. Sample Overload: The injection volume is too large relative to the column volume.[7]* Select an SEC column with a fractionation range appropriate for the molecular weight of this compound. * Keep the injection volume below 5% of the total column volume.[8]

Visualizations

PurificationWorkflow This compound Purification Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound HPLC HPLC Crude this compound->HPLC SEC SEC Crude this compound->SEC Dialysis Dialysis Crude this compound->Dialysis Purity_Check Analytical HPLC/MS/NMR HPLC->Purity_Check SEC->Purity_Check Dialysis->Purity_Check Purity_Check->HPLC If further purification is needed Pure this compound Pure this compound Purity_Check->Pure this compound If purity is >95%

Caption: Decision workflow for selecting a purification method.

TroubleshootingFlow Troubleshooting Low Yield Start Low Yield Observed CheckPrecipitation Check for Precipitation in Waste/Fractions Start->CheckPrecipitation CheckBinding Assess Non-Specific Binding CheckPrecipitation->CheckBinding No OptimizeBuffer Optimize Buffer pH/Ionic Strength CheckPrecipitation->OptimizeBuffer Yes CheckHydrolysis Analyze for Hydrolysis Products CheckBinding->CheckHydrolysis No ChangeMatrix Change Column/Membrane Material CheckBinding->ChangeMatrix Yes ModifyConditions Use Neutral pH / Lower Temperature CheckHydrolysis->ModifyConditions Yes End Improved Yield CheckHydrolysis->End No OptimizeBuffer->End ChangeMatrix->End ModifyConditions->End

Caption: Logical steps for troubleshooting low purification yield.

References

Validation & Comparative

A Comparative Guide to DSPE-PEG8-Azide Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of DSPE-PEG8-azide nanoparticles and an objective comparison with promising alternatives, namely polysarcosine (pSar)-lipid and zwitterionic-lipid nanoparticles. The information presented is supported by experimental data to assist in the selection of optimal nanocarrier systems for targeted drug delivery applications.

Overview of Nanoparticle Systems

This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-8]) is a widely utilized phospholipid-polymer conjugate in the formulation of nanoparticles such as liposomes and micelles. The DSPE component provides a stable lipid bilayer structure, while the PEG8 linker offers a hydrophilic shield, reducing opsonization and prolonging circulation time. The terminal azide (B81097) group is a key feature, enabling covalent conjugation of targeting ligands or therapeutic molecules via "click chemistry" reactions.

Polysarcosine (pSar)-lipid nanoparticles have emerged as a biodegradable and non-immunogenic alternative to PEGylated systems. pSar, a polypeptoid, mimics the stealth properties of PEG, potentially offering improved biocompatibility and reduced risk of inducing anti-PEG antibodies, which can lead to accelerated blood clearance.

Zwitterionic-lipid nanoparticles represent another class of PEG alternatives. These nanoparticles are formulated with lipids containing head groups with both positive and negative charges, resulting in a net neutral surface charge. This characteristic is designed to create a strong hydration layer, which can effectively resist protein adsorption and enhance cellular uptake compared to their PEGylated counterparts.[1][2]

Comparative Performance Data

The following tables summarize the key performance indicators for DSPE-PEG-based nanoparticles and the alternative systems. The data is compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties

PropertyDSPE-PEG NanoparticlesPolysarcosine-Lipid NanoparticlesZwitterionic-Lipid Nanoparticles
Hydrodynamic Diameter (nm) ~80 - 150[3][4]~100 - 150[5]~100 - 255[1][6]
Polydispersity Index (PDI) < 0.2[7]< 0.2[5]< 0.3
Zeta Potential (mV) -10 to -35[3][4]+20 to +25[5]Near-neutral (±10)[6]

Table 2: In Vitro and In Vivo Performance

ParameterDSPE-PEG NanoparticlesPolysarcosine-Lipid NanoparticlesZwitterionic-Lipid Nanoparticles
Drug Encapsulation Efficiency (%) High (>80%)[8]High (>90%)[9]High (>60%)
Cellular Uptake Efficient, but can be reduced with longer PEG chains[4][10]Generally higher than PEGylated nanoparticles[11]Up to 60-fold higher than PEGylated nanoparticles[1][12]
In Vivo Circulation Time Prolonged[4]Comparable to or longer than PEGylated nanoparticles[13]Potentially longer than PEGylated nanoparticles[2]
Immunogenicity Potential for anti-PEG antibody formation[2]Low to negligible[9]Low to negligible[2]

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below.

Nanoparticle Synthesis (Hydration Method)
  • Lipid Film Formation: Dissolve this compound (or alternative lipid), structural lipids (e.g., DSPC, cholesterol), and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles.

  • Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar nanoparticles, the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with defined pore sizes.

Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement:

    • For particle size, the instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the polydispersity index (PDI).

    • For zeta potential, an electric field is applied across the sample, and the electrophoretic mobility of the nanoparticles is measured. The Helmholtz-Smoluchowski equation is used to convert this mobility into the zeta potential.

  • Data Analysis: Analyze the correlation function to determine the size distribution and the electrophoretic light scattering data for the zeta potential.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. Common methods include:

    • Ultracentrifugation: Pellet the nanoparticles by high-speed centrifugation, leaving the free drug in the supernatant.

    • Size Exclusion Chromatography (SEC): Pass the nanoparticle suspension through a column that separates molecules based on size. The larger nanoparticles will elute before the smaller, free drug molecules.

  • Quantification of Free and/or Encapsulated Drug:

    • Indirect Method: Quantify the amount of free drug in the supernatant or collected fractions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Direct Method: Disrupt the nanoparticles (e.g., with a suitable solvent or detergent) to release the encapsulated drug and quantify the total drug amount.

  • Calculation:

    • Encapsulation Efficiency (EE %): ((Total Drug - Free Drug) / Total Drug) * 100

    • Drug Loading Content (DLC %): (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) * 100

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes involving this compound nanoparticles.

Targeted_Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_delivery In Vivo Delivery This compound This compound Drug_Encapsulation Drug_Encapsulation This compound->Drug_Encapsulation Therapeutic_Drug Therapeutic_Drug Therapeutic_Drug->Drug_Encapsulation Lipid_Bilayer Lipid_Bilayer Lipid_Bilayer->Drug_Encapsulation Click_Chemistry Click_Chemistry Drug_Encapsulation->Click_Chemistry Azide-Alkyne Cycloaddition Targeting_Ligand Targeting_Ligand Targeting_Ligand->Click_Chemistry Targeted_Nanoparticle Targeted_Nanoparticle Click_Chemistry->Targeted_Nanoparticle Systemic_Circulation Systemic_Circulation Targeted_Nanoparticle->Systemic_Circulation IV Injection Tumor_Microenvironment Tumor_Microenvironment Systemic_Circulation->Tumor_Microenvironment EPR Effect Cellular_Uptake Cellular_Uptake Tumor_Microenvironment->Cellular_Uptake Receptor-Mediated Endocytosis Drug_Release Drug_Release Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect

Caption: Workflow for targeted drug delivery using this compound nanoparticles.

Experimental_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_loading Drug Loading Analysis Nanoparticle_Suspension Nanoparticle_Suspension DLS Dynamic Light Scattering (DLS) Nanoparticle_Suspension->DLS TEM_SEM Electron Microscopy (TEM/SEM) Nanoparticle_Suspension->TEM_SEM Separation Separation of Free Drug (e.g., Ultracentrifugation, SEC) Nanoparticle_Suspension->Separation Size_PDI Size & PDI DLS->Size_PDI Zeta_Potential Zeta Potential DLS->Zeta_Potential Morphology Morphology TEM_SEM->Morphology Quantification Drug Quantification (e.g., HPLC, UV-Vis) Separation->Quantification EE_DLC EE & DLC Calculation Quantification->EE_DLC

References

A Head-to-Head Comparison: DSPE-PEG8-azide vs. Maleimide-PEG-DSPE for Bioconjugation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of conjugation chemistry is a critical decision in the design of targeted drug delivery systems. The efficiency, stability, and in vivo performance of the final nanoparticle or liposome (B1194612) formulation are heavily influenced by the linkage between the delivery vehicle and the targeting ligand. This guide provides an objective comparison of two widely used DSPE-PEG derivatives: DSPE-PEG8-azide, which utilizes click chemistry, and Maleimide-PEG-DSPE, which relies on maleimide-thiol chemistry.

This comparison guide synthesizes experimental data to help researchers make an informed decision based on the specific requirements of their application. We will delve into the chemical principles, conjugation efficiency, stability of the resulting bond, and potential in vivo implications of using each of these functionalized lipids.

At a Glance: Key Performance Indicators

FeatureThis compound (Click Chemistry)Maleimide-PEG-DSPE (Maleimide-Thiol Chemistry)Key Considerations
Reaction Principle Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).Michael addition reaction between a maleimide (B117702) and a sulfhydryl (thiol) group.Click chemistry is bioorthogonal, meaning it does not interfere with biological processes. Maleimide-thiol chemistry is highly specific for thiols.
Reaction Conditions CuAAC: Requires a copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate) and is typically performed in aqueous buffers. Can be accelerated by ligands. SPAAC: Catalyst-free, proceeds under physiological conditions.Typically performed at neutral to slightly acidic pH (6.5-7.5) to balance reaction rate and minimize maleimide hydrolysis. Reaction is often carried out at room temperature.The potential cytotoxicity of the copper catalyst in CuAAC is a concern for in vivo applications, though purification methods can mitigate this. Maleimide stability is pH-dependent.
Conjugation Efficiency Generally high, often achieving near-quantitative yields, especially with CuAAC.[1]Can be high (up to 84% reported) but is highly dependent on reaction conditions, including the molar ratio of reactants.[2]Click chemistry is often cited for its superior efficiency and reliability.[1] Maleimide reactions can be less efficient and more sensitive to reaction parameters.
Bond Stability Forms a stable triazole ring that is resistant to hydrolysis and enzymatic degradation.Forms a thioether bond. While generally stable, it can be susceptible to retro-Michael reactions (thiol exchange), particularly in the presence of other thiols like glutathione.[3]The triazole linkage from click chemistry is considered more robust and stable in biological environments.
In Vivo Performance Conjugation chemistry can influence in vivo behavior. One study showed that liposomes conjugated via DBCO-azide (a form of click chemistry) had different complement activation profiles and biodistribution compared to maleimide-conjugated liposomes.[4]The maleimide group itself can interact with circulating erythrocytes, potentially leading to faster clearance by macrophages.[5] This can also be exploited for macrophage-targeted delivery.The choice of conjugation chemistry can have unforeseen biological consequences that should be considered during the design phase.

Experimental Deep Dive: Methodologies and Protocols

To provide a practical understanding of how these lipids are used, below are representative experimental protocols for conjugating a protein (e.g., an antibody or antibody fragment) to a liposome using both this compound and Maleimide-PEG-DSPE.

Protocol 1: Antibody Conjugation to Liposomes using this compound (CuAAC Click Chemistry)

This protocol is a representative procedure for conjugating an alkyne-modified antibody to a liposome containing this compound.

Materials:

  • Pre-formed liposomes containing this compound.

  • Alkyne-modified antibody.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Sodium ascorbate (B8700270).

  • Copper-chelating ligand (e.g., THPTA).

  • Degassed, azide-free buffer (e.g., HBS, pH 7.4).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand in degassed buffer.

  • Reaction Setup: In a reaction vessel, combine the azide-containing liposomes and the alkyne-modified antibody in the degassed buffer.

  • Initiate Reaction: Add the copper-chelating ligand to the mixture, followed by CuSO4 and then sodium ascorbate to initiate the click reaction. The final concentrations of the catalyst components should be optimized but are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification: Separate the antibody-conjugated liposomes from unreacted antibody and catalyst components using a size-exclusion chromatography column.

Protocol 2: Antibody Conjugation to Liposomes using Maleimide-PEG-DSPE

This protocol outlines the steps for conjugating a thiolated antibody to a liposome containing Maleimide-PEG-DSPE.

Materials:

  • Pre-formed liposomes containing Maleimide-PEG-DSPE.

  • Thiolated antibody (if the antibody does not have a free thiol, it can be introduced using a reagent like Traut's reagent).

  • Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5).

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or N-ethylmaleimide).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Prepare Thiolated Antibody: If necessary, treat the antibody with a reducing agent (e.g., TCEP) to expose free thiol groups or use a thiolation reagent. Purify the thiolated antibody to remove excess reagent.

  • Conjugation Reaction: Mix the maleimide-containing liposomes with the thiolated antibody in the reaction buffer. A typical molar ratio is a 2:1 excess of maleimide to thiol.[2]

  • Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle stirring.[6]

  • Quench Reaction: Add a quenching reagent to cap any unreacted maleimide groups and prevent further reactions.

  • Purification: Purify the immunoliposomes from unreacted antibody and quenching reagent using a size-exclusion chromatography column.

Visualizing the Chemistries and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction chemistries and experimental workflows.

G cluster_azide This compound (Click Chemistry) DSPE_PEG_Azide DSPE-PEG-N3 Triazole_Linkage Stable Triazole Linkage DSPE_PEG_Azide->Triazole_Linkage Alkyne_Ligand Alkyne-Ligand Alkyne_Ligand->Triazole_Linkage Copper Cu(I) Catalyst Copper->Triazole_Linkage

Fig. 1: this compound conjugation via click chemistry.

G cluster_maleimide Maleimide-PEG-DSPE (Thiol Chemistry) Maleimide_PEG_DSPE Maleimide-PEG-DSPE Thioether_Bond Thioether Bond Maleimide_PEG_DSPE->Thioether_Bond Thiol_Ligand Thiol-Ligand Thiol_Ligand->Thioether_Bond G cluster_workflow General Liposome Functionalization Workflow Start Formulate Liposomes with DSPE-PEG-Functional Lipid Prepare_Ligand Prepare Ligand (e.g., Thiolation or Alkyne Modification) Conjugation Conjugation Reaction Start->Conjugation Prepare_Ligand->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization of Conjugate Purification->Characterization

References

Safety Operating Guide

Proper Disposal of DSPE-PEG8-Azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols. This document provides general guidance and should be adapted to local regulations.

Researchers, scientists, and drug development professionals handling DSPE-PEG8-azide must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. While some safety data sheets (SDS) for similar compounds may indicate non-hazardous properties for transportation, the presence of the azide (B81097) functional group necessitates careful handling and disposal due to its potential reactivity and toxicity.

Summary of Hazards and Safe Handling

Organic azides are a class of compounds that can be energetic and potentially explosive, especially when in contact with metals, which can form highly shock-sensitive metal azides.[1][2][3] They are also considered toxic.[1] A critical safety concern is the reaction of azides with acids, which produces hydrazoic acid, a highly toxic and explosive substance.[2] Therefore, it is imperative to avoid mixing azide-containing waste with acidic waste streams.

When handling this compound, always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a chemical fume hood.[4]

Disposal Decision Workflow

The primary decision for the disposal of this compound waste is whether to treat it as hazardous waste for collection by a licensed disposal company or to perform a chemical deactivation (quenching) procedure for dilute aqueous solutions. The following workflow provides a guide for this decision-making process.

DisposalWorkflow start This compound Waste Generated decision1 Is the waste a dilute aqueous solution (e.g., <= 2% w/v azide compound)? start->decision1 process_quenching Chemical Deactivation (Quenching) (See Protocol Below) decision1->process_quenching Yes process_hazardous Dispose as Hazardous Waste decision1->process_hazardous No (e.g., solid waste, concentrated solutions, organic solvents) neutralize Neutralize quenched solution to pH 6-8. process_quenching->neutralize container Collect in a dedicated, properly labeled, non-metallic hazardous waste container. process_hazardous->container pickup Arrange for pickup by a licensed chemical waste disposal company. container->pickup end Disposal Complete pickup->end neutralize->container

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Based on the nature of the waste stream, follow one of the two procedures outlined below.

Disposal as Hazardous Waste (Preferred Method for Most Waste Forms)

This is the most straightforward and recommended method for all solid waste, concentrated solutions, and solutions of this compound in organic solvents.

Procedure:

  • Segregate Waste: Collect all waste containing this compound, including contaminated consumables like pipette tips, gloves, and weighing paper, in a designated hazardous waste container.

  • Use Appropriate Containers: The container must be made of a non-metallic material, such as high-density polyethylene (B3416737) (HDPE), to prevent the formation of explosive metal azides. The container should have a secure, leak-proof cap.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Contains this compound". List all other chemical constituents and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, particularly acids.

  • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste disposal company.

Chemical Deactivation (Quenching) of Dilute Aqueous Solutions

For dilute aqueous solutions of this compound (a common practice is a concentration of ≤ 2% w/v), chemical deactivation can be performed to neutralize the azide group before disposal. This procedure must be carried out in a certified chemical fume hood.

Experimental Protocol: Deactivation of Dilute Aqueous this compound Solution with Nitrous Acid

This protocol is adapted from standard procedures for quenching sodium azide and should be effective for other organic azides in aqueous solutions.

Materials:

  • Dilute aqueous solution of this compound.

  • Sodium nitrite (B80452) (NaNO₂) solution (20% w/v in water).

  • Sulfuric acid (H₂SO₄) solution (2 M).

  • Stir plate and stir bar.

  • Three-necked round-bottom flask.

  • Dropping funnel.

  • pH paper or a calibrated pH meter.

  • Starch-iodide paper.

Procedure:

  • Setup: In a chemical fume hood, place the dilute this compound solution in the three-necked flask equipped with a stir bar and a dropping funnel.

  • Add Sodium Nitrite: While stirring, add the 20% sodium nitrite solution to the flask. A general rule is to use a 1.5-fold molar excess of sodium nitrite relative to the azide.

  • Acidify Slowly: Slowly add the 2 M sulfuric acid from the dropping funnel to the stirring solution. The addition should be dropwise to control the rate of reaction and gas evolution (nitrogen and nitric oxide). Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.

  • Monitor Reaction: Continue adding acid until the solution is acidic to pH paper. Gas evolution should be observed.

  • Ensure Complete Reaction: Allow the mixture to stir for at least one hour after the final addition of acid to ensure the complete destruction of the azide.

  • Test for Excess Nitrite: Test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that the azide has been completely quenched.

  • Neutralization: Once the deactivation is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable base (e.g., sodium hydroxide (B78521) solution).

  • Final Disposal: The neutralized, quenched solution should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EH&S department.

Quantitative Data Summary

ParameterValue/RecommendationSource
Waste Segregation Dedicated, non-metallic containers[1]
Incompatible Waste Streams Acids, heavy metals, halogenated solvents[2][3]
Quenching Concentration Limit ≤ 2% w/v aqueous solution (general guidance)N/A
Quenching Reagent Sodium nitrite (NaNO₂)[5][6][7]
Acid for Quenching Sulfuric acid (H₂SO₄)[5][6][7]
Quenching pH Acidic[5][6][7]
Final pH after Neutralization 6 - 8N/A

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize the guidance provided by your local safety regulations and institutional protocols.

References

Safeguarding Your Research: A Guide to Handling DSPE-PEG8-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with DSPE-PEG8-azide must prioritize safety due to the potential hazards associated with organic azide (B81097) compounds. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal plans, to ensure the safe handling of this compound in the laboratory.

Disclaimer: This document provides general safety guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive safety information before handling the compound.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended PPE
Receiving and Storage - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting - Laboratory coat- Chemical splash goggles- Double-gloved nitrile gloves or Silver Shield™ gloves under nitrile gloves- Face shield (if not working behind a sash)
Solution Preparation - Laboratory coat- Chemical splash goggles- Double-gloved nitrile gloves or Silver Shield™ gloves under nitrile gloves- Face shield
Conducting Reactions - Flame-resistant laboratory coat- Chemical splash goggles- Double-gloved nitrile gloves or Silver Shield™ gloves under nitrile gloves- Face shield- Work in a certified chemical fume hood
Waste Disposal - Laboratory coat- Chemical splash goggles- Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves
Spill Cleanup - Chemical-resistant suit or apron- Chemical splash goggles and face shield- Heavy-duty chemical-resistant gloves- NIOSH-approved respirator (if significant aerosolization or spill is outside a fume hood)

Operational and Disposal Plans

Adherence to standard operating procedures is critical for minimizing risks. The following step-by-step guidance outlines the handling and disposal of this compound.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The recommended storage temperature is -20°C.[1][2][3]

  • Label the storage area with appropriate hazard warnings.

2. Weighing and Solution Preparation:

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4]

  • Use anti-static measures when handling the powder to prevent ignition from static discharge.

  • Use non-metallic or non-sparking spatulas and weighing boats.

  • Prepare solutions by slowly adding the solid to the solvent to avoid splashing and aerosol generation. This compound is soluble in solvents such as DMSO, DCM, and DMF.[1]

3. Reaction Setup and Execution:

  • Set up reactions in a chemical fume hood, behind a blast shield, especially for reactions involving heating or pressurization.[5]

  • Avoid friction, grinding, or impact of the solid material.

  • Ensure all glassware is clean and free of contaminants that could catalyze decomposition.

  • When conducting "click chemistry" reactions, be aware of the potential for exothermic reactions and take appropriate precautions to control the reaction temperature.[1]

Waste Disposal Plan

1. Solid Waste:

  • All disposable materials contaminated with this compound, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • This waste stream should be kept separate from other laboratory waste.

2. Liquid Waste:

  • Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Crucially, do not dispose of azide-containing waste down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

  • If necessary, excess azide in a reaction mixture can be quenched. A common method involves the slow addition of a reducing agent like triphenylphosphine, which converts the azide to a phosphazide.[5] This procedure should only be performed by trained personnel in a controlled manner within a chemical fume hood.[5]

3. Decontamination:

  • Decontaminate all non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound.

  • Wipe down the work area in the chemical fume hood with an appropriate solvent and cleaning agent after each use.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weigh Solid prep_ppe->handling_weigh handling_sol Prepare Solution handling_weigh->handling_sol handling_react Conduct Reaction handling_sol->handling_react cleanup_decon Decontaminate Equipment handling_react->cleanup_decon cleanup_solid Segregate Solid Waste handling_react->cleanup_solid cleanup_liquid Segregate Liquid Waste handling_react->cleanup_liquid cleanup_decon->cleanup_solid cleanup_solid->cleanup_liquid cleanup_dispose Contact EHS for Disposal cleanup_liquid->cleanup_dispose end End cleanup_dispose->end start Start start->prep_sds

Caption: Workflow for the safe handling of this compound.

References

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